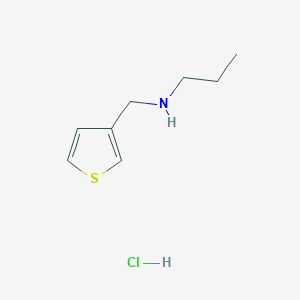
N-(3-チエニルメチル)-1-プロパンアミン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Thienylmethyl)-1-propanamine hydrochloride is an organic compound that features a thienylmethyl group attached to a propanamine backbone
科学的研究の応用
- 特に、関連化合物のヒト腫瘍細胞株に対する細胞毒性を調べた研究があります。 例えば、ある誘導体は前立腺癌細胞に対して強力な効果を示しました .
抗腫瘍および細胞毒性
より技術的な詳細については、この化合物のMSDSは こちら、関連情報はSigma-Aldrich でご覧いただけます。 さらに、チオフェン誘導体は生物活性化合物のクラスとして科学者を魅了してきました .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Thienylmethyl)-1-propanamine hydrochloride typically involves the reaction of 3
生物活性
N-(3-Thienylmethyl)-1-propanamine hydrochloride is a chemical compound of interest due to its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and research findings, providing a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
N-(3-Thienylmethyl)-1-propanamine hydrochloride has the molecular formula C₉H₁₆ClNS and is characterized by a thienylmethyl group attached to a propanamine backbone. The synthesis typically involves the reaction of 1-propanamine with 3-thienylmethyl chloride in the presence of a base such as sodium hydroxide, followed by treatment with hydrochloric acid to yield the hydrochloride salt .
The biological activity of N-(3-Thienylmethyl)-1-propanamine hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The thienylmethyl group plays a significant role in modulating these interactions, which can lead to various pharmacological effects. The exact pathways involved depend on the biological context and target systems being studied.
Biological Activities
Research has indicated several potential biological activities for N-(3-Thienylmethyl)-1-propanamine hydrochloride:
- Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further investigation in therapeutic applications.
- Antifungal Effects : Preliminary data indicate potential antifungal properties, which could be beneficial in treating fungal infections.
- Neurological Effects : As a derivative of propanamine, it may influence neurotransmitter systems, suggesting possible applications in neurological disorders .
Case Studies and Experimental Data
Several studies have explored the biological activity of N-(3-Thienylmethyl)-1-propanamine hydrochloride:
- Antimicrobial Activity : A study demonstrated that the compound showed significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Fungal Inhibition : Another research effort reported that N-(3-Thienylmethyl)-1-propanamine hydrochloride effectively inhibited the growth of Candida species in vitro, indicating its potential as an antifungal agent .
- Neuropharmacological Studies : Investigations into its effects on neurotransmitter release suggest that it may modulate serotonin and norepinephrine levels, similar to other amine derivatives used in psychiatric treatments .
Comparative Analysis
To better understand the unique properties of N-(3-Thienylmethyl)-1-propanamine hydrochloride, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Notable Biological Activity |
|---|---|---|
| N-(2-Thienylmethyl)-1-propanamine hydrochloride | C₉H₁₆ClNS | Antimicrobial activity |
| N-(4-Thienylmethyl)-1-propanamine hydrochloride | C₉H₁₆ClNS | Potential neuroactive effects |
| 2-Methyl-N-(3-thienylmethyl)-1-propanamine HCl | C₉H₁₆ClNS | Antifungal properties |
特性
IUPAC Name |
N-(thiophen-3-ylmethyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS.ClH/c1-2-4-9-6-8-3-5-10-7-8;/h3,5,7,9H,2,4,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPOHXHOYGNJEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CSC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














